Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-9-10-15(11-14(13)2)18(12-17(19)22-3)23(20,21)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMBFCCPPHYEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180446 | |
| Record name | N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363174-14-5 | |
| Record name | N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363174-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dimethylphenyl)-N-(phenylsulfonyl)glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301180446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the reaction of 3,4-dimethylphenylamine with phenylsulfonyl chloride to form an intermediate, which is then reacted with methyl glycinate. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted glycinates.
Scientific Research Applications
Chemistry
In the field of chemistry, Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable in the development of new compounds .
Common Reactions:
- Oxidation : Produces sulfoxides or sulfones using potassium permanganate.
- Reduction : Yields amines or alcohols with lithium aluminum hydride.
- Substitution : Forms substituted glycinates with sodium methoxide.
Biology
The compound is being studied for its biological activity , particularly its interactions with biomolecules. Research indicates potential anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications.
Case Study Example:
A study investigating the compound's interaction with specific enzymes revealed that it may inhibit certain pathways involved in inflammation, suggesting possible applications in treating inflammatory diseases.
Medicine
This compound is under investigation for its therapeutic properties . Preliminary studies suggest it may exhibit pain-relieving effects similar to existing analgesics .
Clinical Trials:
Ongoing clinical trials are assessing its efficacy in managing chronic pain conditions, with initial results indicating a favorable safety profile compared to traditional medications.
Industry
In industrial applications, this compound is utilized in the development of new materials and agrochemicals. Its unique chemical properties allow it to be integrated into formulations that enhance performance in agricultural settings .
Mechanism of Action
The mechanism of action of Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position : The target compound’s 3,4-dimethylphenyl group induces steric hindrance and electron-donating effects, distinct from the 2,5-dimethyl () or 2,6-dimethyl () isomers. These positional changes influence binding affinity in biological systems and solubility .
- Sulfonyl group modifications (e.g., 4-methylphenyl in vs. phenyl in the target) modulate lipophilicity and bioavailability .
Physicochemical Properties
- Molecular Weight : The target compound’s lower molecular weight (~333.40 g/mol) compared to dimethoxy derivatives (379.40 g/mol, ) may improve membrane permeability .
- Purity and Handling : High-purity grades (≥97%, ) are essential for pharmaceutical synthesis, while discontinued analogs (–7) emphasize supply chain challenges .
Biological Activity
Methyl N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycinate is an organic compound with notable biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is classified as a glycine derivative. The synthesis typically involves the reaction of 3,4-dimethylphenylamine with phenylsulfonyl chloride, followed by methyl glycinate. Reaction conditions often include the use of bases such as triethylamine in solvents like dichloromethane .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert effects through:
- Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The glycinate moiety may influence cellular pathways by interacting with receptors involved in signaling processes.
Research indicates that the compound has a significant inhibitory effect on Rho kinase, which plays a critical role in various pathological conditions including hypertension and cancer .
Anti-inflammatory and Analgesic Effects
Studies have highlighted the anti-inflammatory properties of this compound. It has been investigated for its potential to alleviate pain and inflammation associated with conditions such as arthritis and other inflammatory diseases. The compound's mechanism involves modulation of inflammatory mediators and pathways .
Anticancer Potential
Research has shown that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the suppression of specific signaling pathways that promote tumor growth .
Case Studies and Research Findings
- Inhibition of Rho Kinase : A study demonstrated that this compound effectively inhibited Rho kinase activity in vitro, suggesting its potential use in treating conditions like hypertension and cancer .
- Antitumor Activity : Another investigation reported that this compound reduced tumor size in animal models by inducing apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
- Inflammation Models : In vivo studies indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer | Rho kinase inhibition |
| Methyl N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate | Similar activities | Enzyme inhibition |
| Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycinate | Antimicrobial | Receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
